4-Hydroxy-3,4-diphenyl-1,2-oxazol-5(4H)-one
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Overview
Description
4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoin with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-oxo-3,4-diphenylisoxazol-5(4H)-one.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-phenylisoxazol-5(4H)-one
- 4-Hydroxy-3,5-diphenylisoxazole
- 4-Hydroxy-3,4-diphenyl-2-isoxazoline
Uniqueness
4-Hydroxy-3,4-diphenylisoxazol-5(4H)-one is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it valuable for specific applications.
Properties
CAS No. |
80490-41-1 |
---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-hydroxy-3,4-diphenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H11NO3/c17-14-15(18,12-9-5-2-6-10-12)13(16-19-14)11-7-3-1-4-8-11/h1-10,18H |
InChI Key |
GUTVOSUOANPEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)C2(C3=CC=CC=C3)O |
Origin of Product |
United States |
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